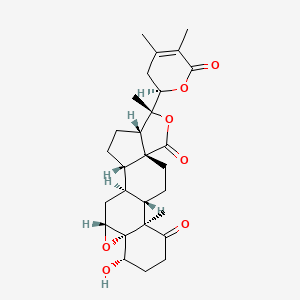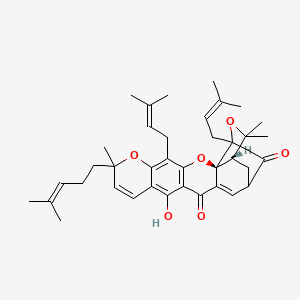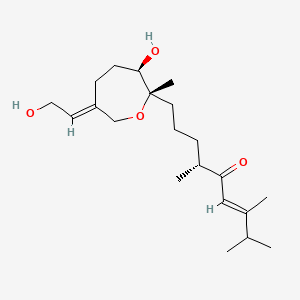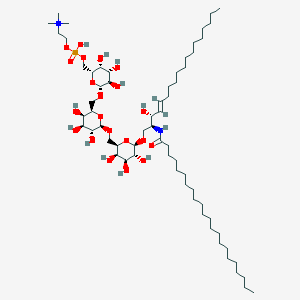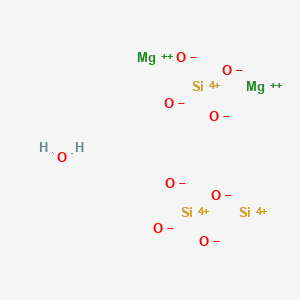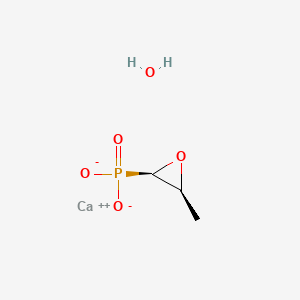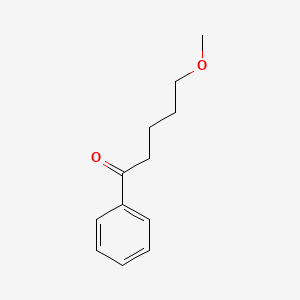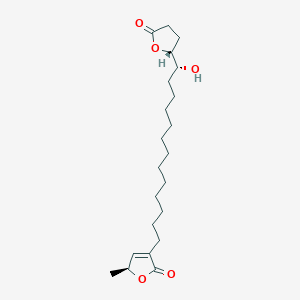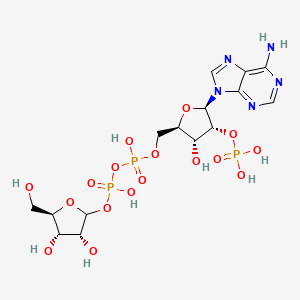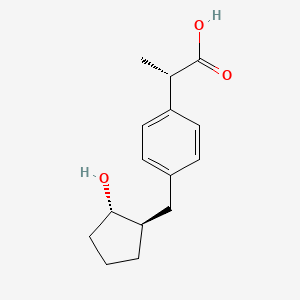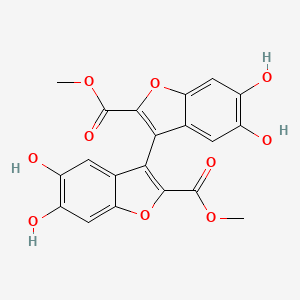
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid
Overview
Description
“2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid”, also known as DoPAT, is a compound with the empirical formula C16H30O2S3 . It is used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .
Synthesis Analysis
A reversible addition-fragmentation chain transfer (RAFT) agent, 2-((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)ethyl acrylate (DTEA), was synthesized through the condensation reaction of 2-(dodecylthio-carbonothioylthio) propanoic acid with 2-hydroxyethyl acrylate . The polymerization of thioacrylates has been investigated using a trithiocarbonate ester chain transfer agent (CTA), namely butyl 2-(((dodecylthio)carbonothioyl)thio)2-methyl propanoate (BDTMP), which enables the polymerization of a wide variety of functional monomers, including acrylates and acrylamides .
Molecular Structure Analysis
The molecular weight of DoPAT is 350.60 . The SMILES string representation of the molecule is CCCCCCCCCCCCSC(=S)SC(C)C(O)=O .
Chemical Reactions Analysis
The hydrogen bonding interaction between the polymer latex particles and the O-PDMAEA and its effects were studied. Coating solutions comprising the polymer latex and the O-PDMAEA were prepared and applied to the aluminum lithographic substrate by spin-coating to obtain the image-recording layers .
Physical And Chemical Properties Analysis
DoPAT is a powder or crystal form substance with a melting point of 78-82 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Polymerisation-Induced Self-Assembly of Graft Copolymers
This compound is used in the synthesis of graft copolymers during reversible addition-fragmentation chain transfer (RAFT) grafting from polymerisation . The architecture promotes the formation of multicore micelles, the core morphology of which transitions from spheres to worms, vesicles, and inverted micelles with increasing volume fraction of the grafts .
Preparation of Branched Polymers
The compound is used in the synthesis of a reversible addition-fragmentation chain transfer (RAFT) agent, which is then used in the polymerization of methyl acrylate to produce branched polymers . The degree of branching (DB) value can be adjusted by controlling the ratio of methyl acrylate to the RAFT agent .
Functionalisation of Polymers
The compound is used for functionalisation with 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CPADTC) in the structure of graft copolymers . This allows for the introduction of hydroxy groups into the polymer structure .
Synthesis of Bifunctional Molecules
The compound is used in the synthesis of bifunctional molecules characterized by having one double bond and one thiocarbonylthio group . These bifunctional molecules have potential applications in the synthesis of complex polymers .
Development of Functional Materials
The compound, through its use in the synthesis of complex polymers, contributes to the development of functional materials with wide-ranging uses such as adhesives, energy storage, membranes, lubrication, and bioapplications .
Control Over Polymer Structure and Material Properties
The compound, through its role in the synthesis of graft copolymers and branched polymers, provides new handles for controlling the polymer structure and material properties .
Mechanism of Action
Target of Action
It is known to be a raft (reversible addition-fragmentation chain transfer) agent used in controlled radical polymerization .
Mode of Action
As a RAFT agent, 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid plays a crucial role in the polymerization of styrene, acrylate, and acrylamide monomers .
Biochemical Pathways
The compound is involved in the biochemical pathway of controlled radical polymerization .
Safety and Hazards
properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGVGDQHQHOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467083 | |
| Record name | DDMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid | |
CAS RN |
461642-78-4 | |
| Record name | S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461642-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DDMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)

